3-(Benzyloxy)-2-fluorophenylboronic acid

Description

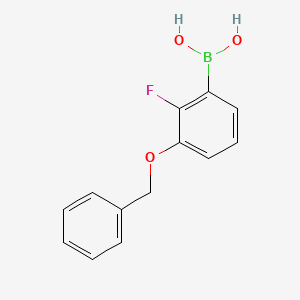

3-(Benzyloxy)-2-fluorophenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 3 and a fluorine atom at position 2. The boronic acid (-B(OH)₂) group, typically at position 1, enables its use in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. This compound’s molecular formula is C₁₃H₁₂BFO₃, with a molecular weight of approximately 246.05 g/mol. The benzyloxy group contributes steric bulk, while the fluorine atom introduces electron-withdrawing effects, influencing both reactivity and physical properties such as solubility and stability .

Properties

IUPAC Name |

(2-fluoro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVICRAVRVCLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-fluorophenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxy-2-fluorobenzene and a boronic acid derivative.

Borylation Reaction: The key step involves the borylation of 3-benzyloxy-2-fluorobenzene using a boronic acid derivative under palladium-catalyzed conditions. This reaction is often carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry: 3-(Benzyloxy)-2-fluorophenylboronic acid is widely used in organic synthesis for the construction of complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound is used to study the interactions of boronic acids with biomolecules. It is also employed in the development of boron-containing drugs and diagnostic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the modification of surfaces and the creation of functionalized materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective in enzyme inhibition and molecular recognition.

Molecular Targets and Pathways:

Enzyme Inhibition: The boronic acid group can inhibit enzymes by forming covalent bonds with active site residues.

Molecular Recognition: The compound can interact with biomolecules such as carbohydrates and proteins, facilitating the study of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-(benzyloxy)-2-fluorophenylboronic acid can be elucidated by comparing it with positional isomers, halogen-substituted analogs, and compounds with varying substituents. Below is a detailed analysis:

Positional Isomers

4-(Benzyloxy)-2-fluorophenylboronic Acid (CAS 166744-78-1)

- Structure : Benzyloxy at position 4, fluorine at position 2.

- Molecular Formula : C₁₃H₁₂BFO₃ (identical to the target compound).

- Key Differences : The para-position of the benzyloxy group reduces steric hindrance compared to the meta-position in the target compound. This may enhance reactivity in cross-coupling reactions due to improved accessibility of the boronic acid group .

3-Benzyloxy-4-fluorophenylboronic Acid (CAS 957034-74-1) Structure: Benzyloxy at position 3, fluorine at position 4. Molecular Formula: C₁₃H₁₂BFO₃.

Halogen-Substituted Analogs

3-Benzyloxy-6-bromo-2-fluorophenylboronic Acid (CAS 957035-10-8) Structure: Adds a bromine atom at position 6. Molecular Formula: C₁₃H₁₁BBrFO₃. Bromine’s leaving-group capability also makes this compound useful in sequential functionalization reactions .

(3-(Benzyloxy)-2-chlorophenyl)boronic Acid (CAS 2377611-50-0) Structure: Chlorine replaces fluorine at position 2. Molecular Formula: C₁₃H₁₂BClO₃. However, its larger atomic size increases steric hindrance .

Compounds with Alternative Substituents

(3-(Benzyloxy)phenyl)boronic Acid (CAS 156682-54-1)

- Structure : Lacks the fluorine atom.

- Molecular Formula : C₁₃H₁₃BO₃.

- Key Differences : Absence of fluorine diminishes electron-withdrawing effects, reducing the boronic acid’s acidity and reactivity. Molecular weight decreases to 228.05 g/mol .

(4-(Trifluoromethoxy)phenyl)boronic Acid Structure: Trifluoromethoxy (-OCF₃) replaces benzyloxy. Key Differences: The trifluoromethoxy group is strongly electron-withdrawing, enhancing boronic acid reactivity.

Table 1: Comparative Data of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Notable Properties |

|---|---|---|---|---|---|

| This compound | Not explicitly listed | C₁₃H₁₂BFO₃ | 246.05 | 3-OBzl, 2-F | High steric hindrance, moderate reactivity |

| 4-(Benzyloxy)-2-fluorophenylboronic acid | 166744-78-1 | C₁₃H₁₂BFO₃ | 246.05 | 4-OBzl, 2-F | Reduced steric hindrance, higher reactivity |

| 3-Benzyloxy-6-bromo-2-fluorophenylboronic acid | 957035-10-8 | C₁₃H₁₁BBrFO₃ | 323.95 | 3-OBzl, 2-F, 6-Br | Enhanced solubility in polar solvents |

| (3-(Benzyloxy)phenyl)boronic acid | 156682-54-1 | C₁₃H₁₃BO₃ | 228.05 | 3-OBzl | Lower reactivity, no halogen effects |

Biological Activity

3-(Benzyloxy)-2-fluorophenylboronic acid is a member of the boronic acid family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a crucial property that underpins their utility in drug design and development. This article explores the biological activity of this compound, including its synthesis, properties, and potential therapeutic applications.

- Molecular Formula : C₁₉H₂₂BFO₃

- Molecular Weight : Approximately 328.19 g/mol

- Physical State : Solid

- Melting Point : 81 to 85 °C

- Density : Approximately 1.1 g/cm³

This compound features a benzyloxy group and a fluorine atom on an aromatic ring, which significantly influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the boronic acid functional group through the reaction of phenylboronic acid derivatives with benzyloxy and fluorinated compounds.

Antimicrobial Activity

Recent studies have indicated that boronic acids, including this compound, exhibit antimicrobial properties. For instance:

- In vitro Studies : The compound showed moderate activity against various microorganisms such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, revealing that certain structural analogs possess enhanced antibacterial properties compared to traditional antibiotics like streptomycin .

The mechanism by which boronic acids exert their antimicrobial effects often involves the inhibition of specific enzymes critical for bacterial survival. For example, some studies suggest that these compounds can inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis in bacteria . This inhibition can lead to disrupted protein synthesis, ultimately resulting in bacterial cell death.

Case Studies

- Antifungal Activity Against Candida albicans :

-

Comparison with Other Boronic Acids :

- A comparative analysis revealed that while structurally similar compounds also exhibited antimicrobial activity, the unique substitution pattern of this compound may confer distinct reactivity profiles and biological effects.

Data Table: Comparison of Boronic Acid Derivatives

| Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity |

|---|---|---|---|

| This compound | C₁₉H₂₂BFO₃ | Benzyloxy and fluorine substitution | Moderate against C. albicans |

| 4-(Benzyloxy)-2-fluorophenylboronic acid | C₁₉H₂₂BFO₃ | Different substitution pattern | Higher activity against A. niger |

| 5-Trifluoromethyl-2-formylphenylboronic acid | C₁₉H₁₉F₃O₂B | Contains trifluoromethyl group | Moderate against multiple strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.